(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid
- (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid methyl ester
- (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid propyl ester
Uniqueness
(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester is unique due to its specific functional groups and molecular structure, which confer distinct chemical and physical properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 2-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-11(17)10(16)8-6-7(12(13,14)15)4-5-9(8)18-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPGJUDQQOFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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